molecular formula C8H11ClF2O2S B2590677 (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 2248293-31-2

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride

Cat. No.: B2590677
CAS No.: 2248293-31-2
M. Wt: 244.68
InChI Key: SJLMEGDRSYMSIR-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[24]heptan-6-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a spirocyclic structure with two fluorine atoms and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by the introduction of the methanesulfonyl chloride group. One common method includes the use of sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

The major products formed from these reactions include substituted spirocyclic compounds, alcohols, amines, and sulfonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Difluorospiro[3.3]heptan-2-yl)methanesulfonyl chloride
  • (1,1-Difluorospiro[2.4]heptan-5-yl)methanesulfonyl chloride

Uniqueness

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the methanesulfonyl chloride group further enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMEGDRSYMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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